(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-14-8(13)10-6(7(11)12)9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWONUWPOUBGIO-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H](C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction conditions typically involve acidic or basic hydrolysis, depending on the specific requirements of the synthesis.
Another method involves the use of photoredox catalysis for the stereoselective addition of radicals to chiral glyoxylate-derived N-sulfinyl imines . This method allows for the use of carboxylic acids as radical precursors without prior derivatization, making it a convenient and efficient approach.
Industrial Production Methods
Industrial production of this compound often involves large-scale Strecker synthesis due to its simplicity and cost-effectiveness. The process can be optimized by using continuous flow reactors to improve yield and reduce reaction time. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
Drug Delivery Systems
One of the primary applications of (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is in the development of advanced drug delivery systems. The compound can be utilized to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs).
- Covalent Attachment to Peptides : The compound can be covalently linked to peptides to create peptide-drug conjugates. This method allows for controlled release and targeted delivery of drugs, improving their pharmacokinetic properties. Such systems can facilitate oral delivery by protecting the active agent from degradation in the gastrointestinal tract and enabling its release in the intestines .
- Sustained Release Formulations : By incorporating this compound into formulations, researchers have developed systems that provide sustained release of drugs over extended periods. This reduces the frequency of dosing and enhances patient compliance .
Synthesis of Bioactive Compounds
This compound serves as an important building block in organic synthesis and medicinal chemistry.
- Intermediate in Synthesis : The compound is used as an intermediate for synthesizing various bioactive molecules. Its unique structure allows for modifications that lead to the development of new therapeutic agents targeting different diseases .
- Ceramide Synthase Activity Studies : In research related to ceramide synthase activity, this compound has been employed as part of assays designed to monitor enzyme activity. This highlights its utility in biochemical studies aimed at understanding lipid metabolism and related disorders .
Therapeutic Applications
The potential therapeutic applications of this compound are still under investigation but show promise in various areas.
- Cancer Treatment : Preliminary studies suggest that compounds derived from this compound may exhibit anti-tumor properties when used as part of drug conjugates designed for targeted therapy .
- Metabolic Disorders : Given its role in modulating lipid metabolism, there is potential for this compound to be explored in treatments for metabolic disorders where ceramide levels are implicated .
Case Studies and Research Findings
A review of recent literature reveals several case studies that illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can form hydrogen bonds with active site residues, while the dimethylbutanoic acid moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Amino-Protecting Group
The ethoxycarbonyl (Eoc) group distinguishes this compound from analogs with other carbamate-based protecting groups. Key comparisons include:
Key Findings :
- Boc vs. Eoc : The Boc group offers superior steric protection but requires acidic conditions for deprotection, limiting its use in acid-sensitive systems. Eoc provides a balance of stability and moderate deprotection conditions .
- Moc vs. Eoc : Methoxycarbonyl derivatives are less sterically hindered, leading to higher reactivity but lower metabolic stability. Moc is often detected as a process-related impurity in pharmaceuticals .
Key Findings :
Pharmaceutical Intermediates and Prodrugs
This compound serves as a precursor to complex drug intermediates, such as Glecaprevir (HCV protease inhibitor):
Key Findings :
- Cyclopentyl-allyloxy modifications (e.g., Glecaprevir intermediate) improve target binding affinity by introducing conformational rigidity .
- Ureido derivatives exhibit covalent binding to proteins, enabling applications in PROTACs (proteolysis-targeting chimeras) .
Research Implications
The structural versatility of this compound makes it a valuable scaffold in drug discovery. Future studies should explore:
- Structure-activity relationships of fluorine-substituted analogs.
- Applications in covalent inhibitor design (e.g., VHL-targeted PROTACs) .
Biological Activity
(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid, also known by its CAS number 156990-58-8, is an amino acid derivative that exhibits a range of biological activities. This compound has garnered interest due to its potential applications in pharmaceuticals and biochemistry, particularly in the context of metabolic pathways and therapeutic interventions.
- Molecular Formula : C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- Density : 1.038 g/cm³
- Boiling Point : 217.7 °C at 760 mmHg
- Flash Point : 85.5 °C
This compound functions primarily as a precursor in various metabolic pathways. Its structure allows it to participate in enzymatic reactions that are crucial for synthesizing proteins and other biomolecules. The presence of the ethoxycarbonyl group enhances its solubility and bioavailability, making it an effective compound for biological applications.
Ergogenic Effects
Research indicates that amino acid derivatives, including this compound, can influence physical performance. These compounds have been shown to enhance the secretion of anabolic hormones, provide energy during exercise, and reduce muscle damage induced by physical activity .
Neuroprotective Properties
Studies suggest that this compound may also exhibit neuroprotective effects. It is believed to modulate neurotransmitter release and improve cognitive functions under stress conditions . This activity is particularly relevant for developing treatments for neurodegenerative diseases.
Immunomodulatory Effects
The compound has been implicated in modulating immune responses. It appears to interact with various signaling pathways related to inflammation and immunity, which could be beneficial in treating autoimmune disorders or enhancing vaccine efficacy .
Study on Ergogenic Effects
A study conducted by Luckose et al. (2015) explored the effects of amino acid derivatives on physical performance. Participants who supplemented with this compound demonstrated improved endurance and reduced muscle soreness post-exercise compared to a control group .
Neuroprotection in Animal Models
In a controlled animal study, this compound was administered to mice subjected to stress-induced cognitive decline. The results indicated significant improvement in memory retention and reduced markers of oxidative stress in the brain .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid, and how can enantiomeric purity be ensured?
- Methodology : The synthesis typically involves protecting the amino group with an ethoxycarbonyl (EOC) moiety. A chiral starting material, such as an (S)-configured amino acid derivative, ensures stereochemical integrity. For example, benzyloxycarbonyl (Cbz) groups are used in analogous compounds to protect amines during peptide synthesis . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with X-ray crystallography as a definitive method for absolute configuration determination .
Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?
- Methodology :
- NMR Spectroscopy : Assign stereochemistry using - and -NMR, focusing on coupling constants and diastereotopic protons.
- HPLC : Reverse-phase HPLC with UV detection monitors purity, while chiral columns (e.g., Chiralpak®) assess enantiomeric excess.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Methodology :
- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate) at varying pH levels. The ethoxycarbonyl group enhances solubility in organic solvents but reduces aqueous solubility.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 2–12). Monitor degradation via HPLC .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic acyl substitution reactions be resolved?
- Methodology :
- Kinetic Studies : Compare reaction rates under controlled conditions (temperature, solvent, catalyst). For example, evaluate the ethoxycarbonyl group’s susceptibility to hydrolysis versus other carbamate derivatives.
- Computational Modeling : Use DFT calculations to analyze transition states and activation energies. Contradictions may arise from solvent polarity effects or steric hindrance from the 3,3-dimethyl group .
Q. What strategies optimize the compound’s synthetic yield when scaling from milligram to gram quantities?
- Methodology :
- Process Chemistry : Optimize protecting group strategies (e.g., switching from benzyloxycarbonyl to tert-butoxycarbonyl for easier deprotection).
- Crystallization : Screen solvents for recrystallization to improve purity and yield. Ethyl acetate/hexane mixtures are effective for carbamate derivatives .
Q. How does the compound interact with biological systems, and what are its potential roles in biochemical pathways?
- Methodology :
- Enzyme Assays : Test as a substrate or inhibitor for enzymes recognizing branched-chain amino acid derivatives (e.g., pantothenate kinase, given structural similarity to pantothenic acid ).
- Metabolic Profiling : Use -labeled compound in cell cultures to track incorporation into metabolites via LC-MS .
Q. What computational tools predict the compound’s reactivity in novel reaction pathways?
- Methodology :
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose one-step syntheses using template-based algorithms.
- MD Simulations : Model interactions with solvents or enzymes to predict regioselectivity in functionalization reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported -NMR chemical shifts for the compound’s methyl groups?
- Methodology :
- Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals. For example, 3,3-dimethyl groups may exhibit restricted rotation .
Q. Why do different studies report varying enzymatic inhibition potencies for this compound?
- Methodology :
- Assay Conditions : Standardize buffer pH, ionic strength, and cofactor concentrations. Discrepancies may arise from non-optimized assay parameters.
- Enzyme Isoforms : Test against multiple isoforms (e.g., human vs. bacterial pantothenate kinase) to identify isoform-specific effects .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
